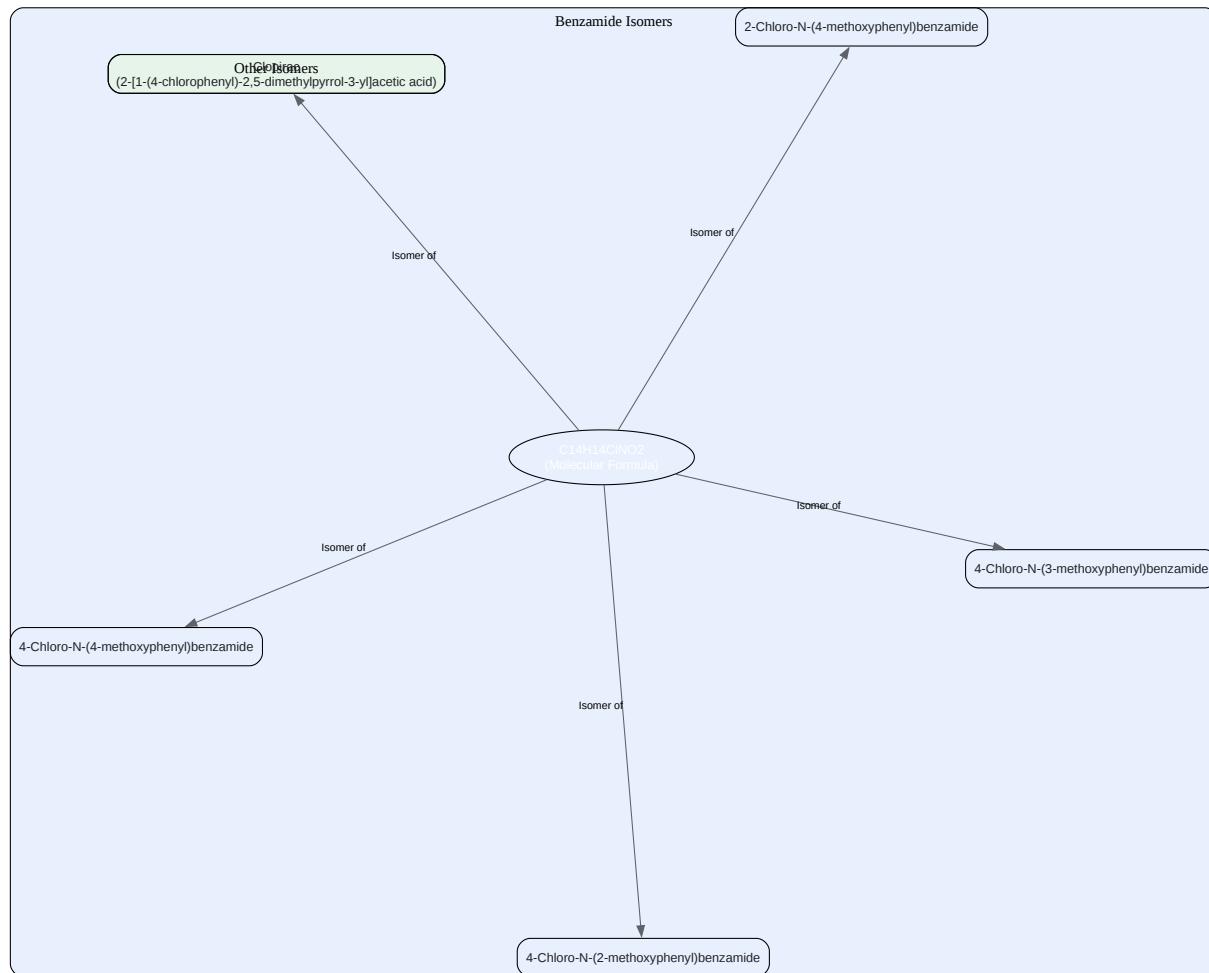


Introduction: The Challenge of a Single Formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate
Cat. No.:	B1366877


[Get Quote](#)

In the realm of organic chemistry, a molecular formula such as C₁₄H₁₄CINO₂ represents not a single entity, but a possibility of multiple distinct molecules known as isomers. These isomers share the same number and types of atoms but differ in their arrangement, leading to unique chemical structures and, consequently, different physical, chemical, and biological properties. This guide provides a comprehensive overview of the key isomers of C₁₄H₁₄CINO₂, focusing on their systematic IUPAC nomenclature, synthesis, and structural characteristics, to aid researchers and professionals in drug development and chemical synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming organic compounds to ensure that each compound has a unique name from which its structural formula can be unambiguously determined^{[1][2][3]}. For the molecular formula C₁₄H₁₄CINO₂, several isomers exist, with the most prominent being substituted benzamides. This guide will delve into the specifics of these isomers, providing a clear and detailed exploration of their individual characteristics.

The Isomeric Landscape of C₁₄H₁₄CINO₂

The molecular formula C₁₄H₁₄CINO₂ can represent several structural isomers. The relationship between the molecular formula and its various isomeric forms is crucial for understanding their distinct properties.

[Click to download full resolution via product page](#)

Caption: Isomeric relationship of $C_{14}H_{14}CINO_2$.

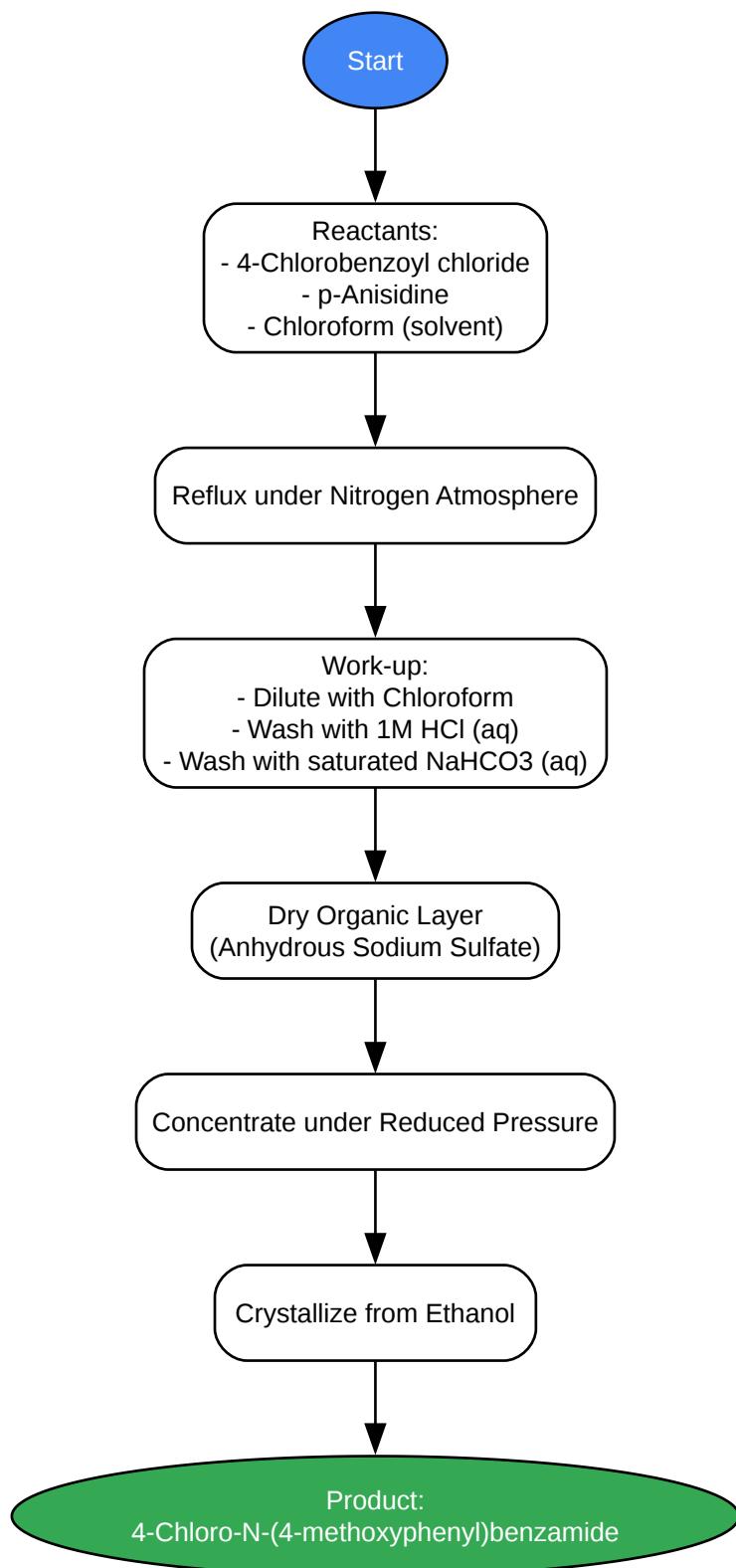
Isomer 1: 4-Chloro-N-(4-methoxyphenyl)benzamide

IUPAC Name: 4-Chloro-N-(4-methoxyphenyl)benzamide[4][5]

This compound is a significant isomer of C₁₄H₁₄ClNO₂ and is used as a biochemical reagent in research[4].

Chemical Structure

Caption: Structure of 4-Chloro-N-(4-methoxyphenyl)benzamide.


Physicochemical Properties

Property	Value	Source
Molecular Weight	261.70 g/mol	[6][7]
Melting Point	208-209 °C	[8]
Boiling Point	328.8 °C at 760 mmHg	[8]
Density	1.281 g/cm ³	[8]

Synthesis Protocol

The synthesis of 4-Chloro-N-(4-methoxyphenyl)benzamide can be achieved via the acylation of p-anisidine with p-chlorobenzoyl chloride. The causality behind this experimental choice lies in the nucleophilic nature of the amine group on p-anisidine attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable amide bond.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 4-Chloro-N-(4-methoxyphenyl)benzamide.

Step-by-Step Methodology:

- A solution of 4-chlorobenzoyl chloride (1 mmol) in chloroform is prepared.
- To this solution, add p-anisidine (1 mmol).
- The reaction mixture is refluxed under a nitrogen atmosphere for 2-4 hours.
- After cooling, the mixture is diluted with chloroform.
- The organic layer is washed sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃.
- The organic layer is then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure.
- The resulting residue is crystallized from ethanol to yield the pure product.

Isomer 2: 4-Chloro-N-(2-methoxyphenyl)benzamide

IUPAC Name: 4-Chloro-N-(2-methoxyphenyl)benzamide[9]

This isomer differs in the position of the methoxy group on the N-phenyl ring.

Chemical Structure

Caption: Structure of 4-Chloro-N-(2-methoxyphenyl)benzamide.

Physicochemical Properties

Property	Value	Source
Molecular Weight	261.70 g/mol	[9]
Crystal System	Triclinic	[9]

Synthesis Protocol

The synthesis of this isomer follows a similar acylation reaction.

Step-by-Step Methodology:

- A solution of 4-chlorobenzoyl chloride (1 mmol) in chloroform is treated with o-anisidine (1 mmol).
- The mixture is refluxed under a nitrogen atmosphere for 2.5 hours.
- After cooling, the reaction mixture is diluted with chloroform and washed with 1 M aqueous HCl and saturated aqueous NaHCO₃.
- The organic layer is dried over anhydrous sodium sulfate and concentrated.
- Crystallization of the residue from methanol yields colorless crystals of the title compound[9].

Isomer 3: 2-Chloro-N-(4-methoxyphenyl)benzamide

IUPAC Name: 2-Chloro-N-(4-methoxyphenyl)benzamide[6]

In this isomer, the chlorine atom is at the ortho position of the benzoyl group.

Chemical Structure

Caption: Structure of 2-Chloro-N-(4-methoxyphenyl)benzamide.

Physicochemical Properties

Property	Value	Source
Molecular Weight	261.70 g/mol	[6]
Crystal System	Monoclinic	[6]

Synthesis Protocol

Step-by-Step Methodology:

- 2-Chlorobenzoyl chloride (1 mmol) in chloroform is treated with 4-methoxyaniline (3.5 mmol) under a nitrogen atmosphere.
- The mixture is refluxed for 3 hours.

- Upon cooling, the reaction mixture is diluted with chloroform and washed with 1 M aqueous HCl and saturated aqueous NaHCO₃.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Crystallization of the residue in ethanol affords the title compound as colorless crystals[6].

Isomer 4: 4-Chloro-N-(3-methoxyphenyl)benzamide

IUPAC Name: 4-Chloro-N-(3-methoxyphenyl)benzamide[7]

This isomer features the methoxy group at the meta position of the N-phenyl ring.

Chemical Structure

Caption: Structure of 4-Chloro-N-(3-methoxyphenyl)benzamide.

Physicochemical Properties

Property	Value	Source
Molecular Weight	261.70 g/mol	[7]
Crystal System	Orthorhombic	[7]

Synthesis Protocol

Step-by-Step Methodology:

- 4-Chlorobenzoyl chloride (5.4 mmol) in chloroform is treated with 3-methoxyaniline (21.6 mmol) under a nitrogen atmosphere.
- The mixture is refluxed for 4 hours.
- Upon cooling, the reaction mixture is diluted with chloroform and washed with 1 M aqueous HCl and saturated aqueous NaHCO₃.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Crystallization of the residue from chloroform affords the title compound as colorless needles[7].

Isomer 5: Clopirac

IUPAC Name: 2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid[10]

Clopirac is a non-steroidal anti-inflammatory drug (NSAID) and represents a different structural class of isomer for C14H14CINO2.

Chemical Structure

Caption: Structure of Clopirac.

Physicochemical Properties

Property	Value	Source
Molecular Weight	263.72 g/mol (Note: slight discrepancy with other isomers due to rounding in different sources)	[10]
Monoisotopic Mass	263.07132 Da	[10]

The synthesis and detailed protocols for Clopirac are more complex than for the benzamide isomers and are beyond the scope of this guide. However, its inclusion highlights the structural diversity possible from a single molecular formula.

Conclusion

The molecular formula C14H14CINO2 is a prime example of isomerism in organic chemistry, representing a variety of compounds with distinct IUPAC names, structures, and properties. This guide has provided a detailed overview of several key isomers, with a focus on substituted benzamides, for which synthesis protocols and physicochemical data are readily available in the scientific literature. For researchers and professionals in drug development, a thorough understanding of these isomeric differences is paramount, as even subtle structural changes can lead to significant variations in biological activity and therapeutic potential.

References

- Google Patents. (n.d.). CN101445467B - Chemical synthesis method of N-(4-chlorobenzoyl)-tyramine.
- PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-. Retrieved from [[Link](#)]
- Saeed, S., et al. (2009). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o588. Retrieved from [[Link](#)]
- Saeed, A., et al. (2009). 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2216. Retrieved from [[Link](#)]
- Molport. (n.d.). N'-(benzenesulfonyl)-4-chloro-N-(4-methoxyphenyl)benzene-1-carboximidamide. Retrieved from [[Link](#)]
- MySkinRecipes. (n.d.). 4-Chloro-N-(4-Methoxyphenyl)benzaMide. Retrieved from [[Link](#)]
- PubChem. (n.d.). 4-chloro-N-(4-methylphenyl)benzamide. Retrieved from [[Link](#)]
- NIST. (n.d.). Benzamide, 4-chloro-. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [[Link](#)]
- PubChem. (n.d.). CID 6078445 | C14H11Cl2NO2. Retrieved from [[Link](#)]
- Saeed, S., et al. (2008). 4-Chloro-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o214. Retrieved from [[Link](#)]
- LookChem. (n.d.). 4-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE. Retrieved from [[Link](#)]
- PubChemLite. (n.d.). Clopirac (C14H14ClNO2). Retrieved from [[Link](#)]
- Michigan State University. (n.d.). Organic Nomenclature. Retrieved from [[Link](#)]

- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [[Link](#)]
- University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [[Link](#)]
- PubMed. (n.d.). 4-Chloro-N-o-tolyl-benzamide. Retrieved from [[Link](#)]
- PubChem. (n.d.). Nitrosyl hypochlorite | CINO₂ | CID 13932711. Retrieved from [[Link](#)]
- GSRS. (n.d.). 4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE. Retrieved from [[Link](#)]
- Molport. (n.d.). Compound 4-tert-butyl-N-(4-chlorobenzene-1-sulfonyl)-N-(4-methoxyphenyl)benzamide.... Retrieved from [[Link](#)]
- Stenutz. (n.d.). N-(4-methoxyphenyl)benzamide. Retrieved from [[Link](#)]
- PubChem. (n.d.). Chloromorphide | C₁₇H₁₈CINO₂ | CID 5745724. Retrieved from [[Link](#)]
- PubChem. (n.d.). CID 57427456 | C₁₄H₂₀NO₂. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 2. Organic Nomenclature [www2.chemistry.msu.edu]
- 3. Blue Book chapter P-1 [iupac.qmul.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-Chloro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-N-(3-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-N-(4-Methoxyphenyl)benzamide [myskinrecipes.com]
- 9. 4-Chloro-N-(2-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - Clopirac (C₁₄H₁₄ClNO₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Introduction: The Challenge of a Single Formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1366877#iupac-name-for-c14h14clno2\]](https://www.benchchem.com/product/b1366877#iupac-name-for-c14h14clno2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com